molecular formula C24H20BrNO7 B12473225 4-[({5-[(4-Bromophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate

4-[({5-[(4-Bromophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate

Cat. No.: B12473225
M. Wt: 514.3 g/mol
InChI Key: ZGVJFOUPMCPMFW-UHFFFAOYSA-N
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Description

4-[2-({4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a carbamoyl group, and a furan-2-carboxylate moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenyl isocyanate with butanoic acid to form the carbamoyl intermediate. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-[2-({4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-({4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[2-({4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The pathways involved in its action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-BROMOPHENYLCARBAMOYL)PHENYLBORONIC ACID: Shares the bromophenyl and carbamoyl groups but differs in the boronic acid moiety.

    Phenyl Boronic Acid (PBA): Contains a phenyl group with a boronic acid functional group, used in similar chemical reactions.

Uniqueness

4-[2-({4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan-2-carboxylate moiety, in particular, distinguishes it from other similar compounds and enhances its versatility in various applications.

Properties

Molecular Formula

C24H20BrNO7

Molecular Weight

514.3 g/mol

IUPAC Name

[4-[2-[5-(4-bromoanilino)-5-oxopentanoyl]oxyacetyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C24H20BrNO7/c25-17-8-10-18(11-9-17)26-22(28)4-1-5-23(29)32-15-20(27)16-6-12-19(13-7-16)33-24(30)21-3-2-14-31-21/h2-3,6-14H,1,4-5,15H2,(H,26,28)

InChI Key

ZGVJFOUPMCPMFW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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